molecular formula C24H21ClFN3O3S B11416620 2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide

2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide

Cat. No.: B11416620
M. Wt: 486.0 g/mol
InChI Key: FUSGDKUIFBQAFD-UHFFFAOYSA-N
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Description

This compound is a benzothieno-pyrimidinone derivative featuring a 3-chloro-4-fluorophenyl substituent at position 3 and an N-cyclohexylacetamide group at position 1. Its core structure combines a thienopyrimidine scaffold with fused aromatic and heterocyclic systems, which are known for their pharmacological relevance, particularly in kinase inhibition and anticancer activity . The cyclohexyl group on the acetamide moiety likely contributes to increased lipophilicity, influencing membrane permeability and metabolic stability compared to smaller alkyl or aryl substituents .

Properties

Molecular Formula

C24H21ClFN3O3S

Molecular Weight

486.0 g/mol

IUPAC Name

2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]-N-cyclohexylacetamide

InChI

InChI=1S/C24H21ClFN3O3S/c25-17-12-15(10-11-18(17)26)29-23(31)22-21(16-8-4-5-9-19(16)33-22)28(24(29)32)13-20(30)27-14-6-2-1-3-7-14/h4-5,8-12,14H,1-3,6-7,13H2,(H,27,30)

InChI Key

FUSGDKUIFBQAFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=C(C=C4)F)Cl)SC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of a suitable thiophene derivative with a pyrimidine precursor under acidic or basic conditions.

    Introduction of the 3-chloro-4-fluorophenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a 3-chloro-4-fluorophenyl halide reacts with the benzothieno[3,2-d]pyrimidine core.

    Attachment of the Cyclohexylacetamide Moiety: This step involves the acylation of the intermediate product with cyclohexylacetic acid or its derivatives, using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the amide moiety are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases. Its unique structure allows for interactions with various biological targets.

    Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

    Biological Research: It is used as a tool compound to study biological pathways and mechanisms, particularly those involving protein-ligand interactions and enzyme inhibition.

Mechanism of Action

The mechanism of action of 2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between the target compound and analogous molecules from the literature:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
2-[3-(3-Chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide Benzothieno[3,2-d]pyrimidinone 3-Chloro-4-fluorophenyl; N-cyclohexylacetamide ~500 (estimated) High lipophilicity (cyclohexyl); dual electron-withdrawing substituents (Cl, F)
2-{[3-(4-Chlorophenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(diethylamino)phenyl]acetamide Benzothieno[2,3-d]pyrimidinone 4-Chlorophenyl; sulfanyl-acetamide with diethylamino phenyl 618.43 Sulfur bridge; tertiary amine (enhanced solubility)
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidinone 2-Chloro-4-methylphenyl; 7-phenyl 409.89 Smaller substituents; phenyl group at position 7
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine-chromene Fluorophenyl; chromenone-pyrazolopyrimidine hybrid 589.1 Hybrid scaffold; multiple fluorines; sulfonamide group
N-[4-(Acetylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno[2,3-d]pyrimidinone 4-Methoxyphenyl; sulfanyl-acetamide with acetylamino phenyl ~600 (estimated) Methoxy group (electron-donating); acetylated amine

Structural and Functional Insights

  • Lipophilicity: The cyclohexyl group confers higher logP compared to diethylamino phenyl () or methylphenyl (), which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Synthetic Accessibility : Analogues with sulfur bridges (e.g., ) require multi-step syntheses involving thiol-alkylation, whereas the target compound’s acetamide linkage simplifies functionalization .

Pharmacological Implications

  • Kinase Inhibition: Pyrimidinone derivatives like those in and exhibit kinase inhibitory activity; the target compound’s chloro-fluoro substitution may optimize affinity for tyrosine kinases .
  • Metabolic Stability : The cyclohexyl group likely reduces CYP450-mediated oxidation compared to smaller alkyl chains (e.g., isopropyl in ), as seen in related compounds .

Research Findings and Data

Physicochemical Properties

  • Melting Points: Fluorinated analogues (e.g., : 175–178°C; : 302–304°C) show higher melting points than non-fluorinated derivatives, suggesting improved crystallinity due to halogen bonding .
  • Solubility : Sulfonamide-containing compounds () exhibit better aqueous solubility (>50 µM) than acetamide derivatives, highlighting the trade-off between lipophilicity and bioavailability .

Biological Activity

The compound 2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H18ClFN3O3SC_{24}H_{18}ClFN_{3}O_{3}S, with a molecular weight of approximately 518.39 g/mol. The structural complexity includes a benzothieno-pyrimidine core, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC24H18ClF N3O3S
Molecular Weight518.39 g/mol
InChIInChI=1S/C24H18Cl2FN3O3S/c25-13-5-8-15(9-6-13)30-22(32)21...
InChIKeyUROZTJOPNZHKPG-UHFFFAOYSA-N

Anticancer Activity

Research indicates that compounds similar to 2-[3-(3-chloro-4-fluorophenyl)-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-cyclohexylacetamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine can inhibit tumor growth by inducing apoptosis in cancer cells through various pathways such as the mitochondrial pathway and caspase activation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar compounds have demonstrated efficacy against a range of bacteria and fungi. For example, pyrazole derivatives have been noted for their antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

  • Inhibition of Enzymatic Activity : The presence of the chloro and fluorine substituents may enhance the compound's ability to inhibit enzymes critical for DNA replication or protein synthesis in pathogens.
  • Cell Cycle Arrest : Some studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, preventing proliferation .
  • Reactive Oxygen Species (ROS) Generation : Certain derivatives are known to increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous tissues.

Study 1: Anticancer Efficacy

A study conducted on a series of benzothienopyrimidine derivatives showed promising results in inhibiting the growth of breast cancer cells (MCF-7). The compound was administered at varying concentrations, revealing a dose-dependent response with significant inhibition observed at higher doses .

Study 2: Antimicrobial Screening

An antimicrobial screening of related compounds against Staphylococcus aureus and Escherichia coli indicated that derivatives with similar functional groups exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, suggesting strong antibacterial activity .

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